5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
Preparation Methods
The synthesis of 5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the nitration of furan derivatives followed by cyclization reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired triazole-thione compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its antimicrobial properties. It has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Helicobacter pylori . In the field of medicinal chemistry, it is being explored for its anticancer, antiviral, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione involves the inhibition of key bacterial enzymes. For instance, it targets the protein aldose reductase, which plays a crucial role in bacterial metabolism . The compound’s nitrofuran moiety is believed to undergo reduction within bacterial cells, leading to the generation of reactive intermediates that damage bacterial DNA and other cellular components .
Comparison with Similar Compounds
Similar compounds to 5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione include other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone . These compounds share the nitrofuran moiety and exhibit similar antimicrobial activities. this compound is unique due to the presence of the triazole-thione ring, which enhances its stability and broadens its spectrum of biological activities .
Properties
CAS No. |
57672-16-9 |
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Molecular Formula |
C6H4N4O3S |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H4N4O3S/c11-10(12)4-2-1-3(13-4)5-7-6(14)9-8-5/h1-2H,(H2,7,8,9,14) |
InChI Key |
PSKSBKCUDHXBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=S)NN2 |
Origin of Product |
United States |
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